molecular formula C16H21Cl2N3 B1668807 Chloropyramine hydrochloride CAS No. 6170-42-9

Chloropyramine hydrochloride

Cat. No.: B1668807
CAS No.: 6170-42-9
M. Wt: 326.3 g/mol
InChI Key: VEYWWAGBHABATA-UHFFFAOYSA-N
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Description

Chloropyramine hydrochloride is a classical first-generation antihistamine drug. It is primarily used in Eastern European countries and Russia for the treatment of allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic conditions. It is also indicated for Quincke’s edema, allergic reactions to insect bites, food and drug allergies, and anaphylactic shock .

Mechanism of Action

Target of Action

The primary target of Chloropyramine hydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes including inflammation, gastric acid secretion, and neurotransmission .

Mode of Action

This compound acts as a competitive reversible H1 receptor antagonist . It binds to the Histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

By binding to the Histamine H1 receptor, this compound inhibits the vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . This action affects the biochemical pathways involved in these physiological responses, leading to a decrease in allergy symptoms .

Pharmacokinetics

It is known that the drug has the ability to pass through the blood-brain barrier , which can lead to central nervous system effects such as drowsiness, weakness, and vertigo .

Result of Action

The result of this compound’s action is the temporary relief of the negative symptoms brought on by histamine . These symptoms can include allergic reactions such as allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic (allergic) conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the drug’s absorption and effectiveness can be affected by the patient’s physiological condition, the presence of other medications, and individual variations in metabolism

Preparation Methods

Chloropyramine hydrochloride can be synthesized through a series of chemical reactions. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with 2-pyridyl ethylenediamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Chloropyramine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chloropyramine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Chloropyramine hydrochloride is similar to other first-generation antihistamines such as diphenhydramine, chlorpheniramine, and promethazine. it is unique in its specific chemical structure, which includes a chlorophenyl group and a pyridyl ethylenediamine moiety. This structure contributes to its distinct pharmacological profile and therapeutic applications .

Similar compounds include:

    Diphenhydramine: Another first-generation antihistamine used for allergic reactions and as a sleep aid.

    Chlorpheniramine: Commonly used for allergic rhinitis and urticaria.

    Promethazine: Used for allergic conditions, nausea, and as a sedative.

This compound’s unique combination of antihistaminic and anticholinergic properties, along with its ability to cross the blood-brain barrier, distinguishes it from these similar compounds .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYWWAGBHABATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-32-5 (Parent)
Record name Chloropyramine hydrochloride
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DSSTOX Substance ID

DTXSID9048859
Record name Chloropyramine hydrochloride
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Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6170-42-9
Record name Chloropyramine hydrochloride
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Record name Chloropyramine hydrochloride
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Record name Chloropyramine hydrochloride
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Record name Chloropyramine hydrochloride
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Record name Chloropyramine hydrochloride
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Record name CHLOROPYRAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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